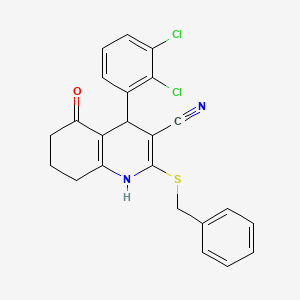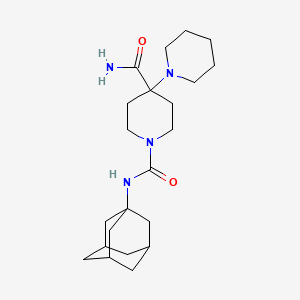![molecular formula C21H29N3O3S B4061830 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4061830.png)
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide
Descripción general
Descripción
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide is 403.19296297 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of oxadiazole derivatives involve converting aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole thiols. This process is crucial for obtaining target compounds with potential biological activities. For instance, a study by Rehman et al. (2013) elaborated on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives and their screening against various enzymes, highlighting their activity against acetylcholinesterase (Rehman et al., 2013).
Biological Screening
- Biological screening has revealed the potential of oxadiazole compounds in various therapeutic areas. For example, Abu-Melha (2021) synthesized imidazothiadiazole analogs and evaluated their cytotoxic activities against cancer cell lines, identifying compounds with significant efficacy against breast cancer (Abu-Melha, 2021).
Enzyme Inhibition
- Oxadiazole compounds have been investigated for their enzyme inhibitory potential. Virk et al. (2023) assessed the antibacterial and enzyme inhibition potential of 1,3,4-oxadiazole derivatives, finding specific compounds with modest antibacterial activity and significant enzyme inhibition (Virk et al., 2023).
Molecular Docking and Pharmacological Evaluation
- Molecular docking studies complement the pharmacological evaluation of oxadiazole compounds, helping to elucidate their mechanisms of action. A study by Shkair et al. (2016) explored the anti-inflammatory and analgesic properties of thiadiazole derivatives, using molecular modeling to reveal their specificity against the COX-2 enzyme (Shkair et al., 2016).
Antimicrobial Activity
- The antimicrobial potential of oxadiazole derivatives has been a significant focus of research. Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing their potential as anti-bacterial agents through in vitro screening (Siddiqui et al., 2014).
Anticancer and Antiangiogenic Effects
- Novel oxadiazole derivatives have also been synthesized for their anticancer and antiangiogenic effects. Chandrappa et al. (2010) investigated the in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against mouse tumors, demonstrating significant inhibition of tumor growth and endothelial proliferation (Chandrappa et al., 2010).
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-14(2)16-8-10-17(11-9-16)26-12-20-23-24-21(27-20)28-13-19(25)22-18-7-5-4-6-15(18)3/h8-11,14-15,18H,4-7,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZRTGQQVODNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-methoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4061751.png)
![3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061754.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4061757.png)
![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide](/img/structure/B4061759.png)
![N-(5-bromo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061761.png)

![1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B4061780.png)
![3-(2-fluorophenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4061781.png)
![1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4061783.png)

![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061804.png)
![1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine](/img/structure/B4061814.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4061825.png)
![N-[2-chloro-5-(1-piperidinylsulfonyl)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061837.png)